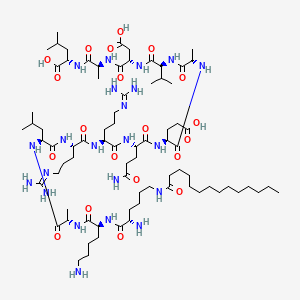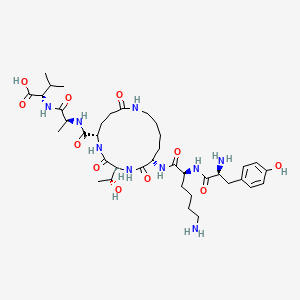
TFX-Jelfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymus factor X (TFX-Jelfa) is an aqueous extract from juvenile calf thymuses and is a natural stimulator of lymphocyte function . It is used for research purposes only .
Molecular Structure Analysis
The specific molecular structure of TFX-Jelfa is not provided in the available resources. It is known to be an aqueous extract from juvenile calf thymuses .Physical And Chemical Properties Analysis
TFX-Jelfa appears as a white to off-white solid . It is soluble in water . The product is stored at -20°C for long term (months to years) and at 2-8°C for short term (days to weeks) .Aplicaciones Científicas De Investigación
Skin Health in Ovariectomised Rats
A study by Karpińska et al. (2015) investigated the effects of TFX-Jelfa on skin health in ovariectomised rats. The results indicated that TFX-Jelfa treatment resulted in a thicker epidermis without deep wrinkles and more uniformly arranged collagen and elastic fibers in the dermis. This suggests that TFX-Jelfa could have potential benefits for skin aging, particularly in cases of hormonal disturbances (Karpińska et al., 2015).
Immune Response in Trichinella Spiralis Infection
Piekarska et al. (2009) explored the effects of TFX-Jelfa on the immune response in mice infected with Trichinella spiralis. They found that TFX-Jelfa increased the percentage of apoptotic lymphocytes in various tissues, indicating a potential role in modulating the immune response during parasitic infections (Piekarska et al., 2009).
T Lymphocyte Modulation in Trichinella Spiralis-Infected Mice
Another study by Obmińska-Mrukowicz et al. (2002) examined the modulatory effects of TFX-Jelfa on T lymphocytes in Trichinella spiralis-infected mice. Their findings suggest that TFX-Jelfa can influence the differentiation and function of T cells, playing a potential role in immune system modulation (Obmińska-Mrukowicz et al., 2002).
Stress Response in Mice
The effect of TFX-Jelfa and zinc supplementation on the cellular response of mice exposed to restraint stress was explored by Obmińska-Mrukowicz & Szczypka (2005). The study indicates that TFX-Jelfa may help counteract immunosuppression caused by stress, suggesting its potential use in stress-related immune deficiencies (Obmińska-Mrukowicz & Szczypka, 2005).
Nodulation Competitiveness in Agriculture
Robleto et al. (1998) conducted a study on trifolitoxin (TFX) production in Rhizobium etli and its effect on nodulation competitiveness in agriculture. This research is relevant in the context of enhancing legume productivity and understanding the agricultural applications of TFX (Robleto et al., 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
78310-77-7 |
|---|---|
Sinónimos |
TFX-Jelfa |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



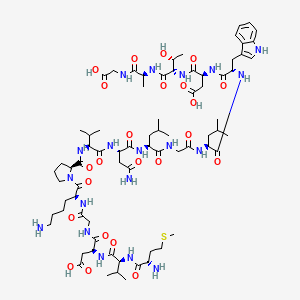
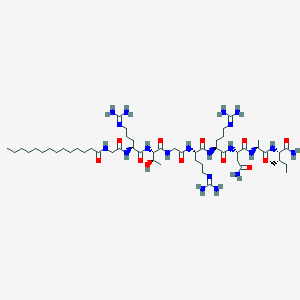
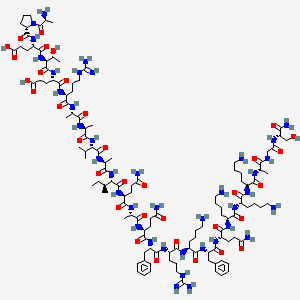
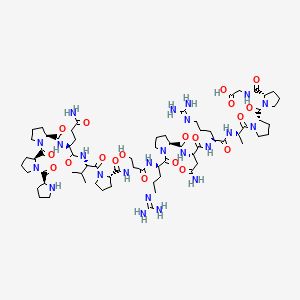
![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)
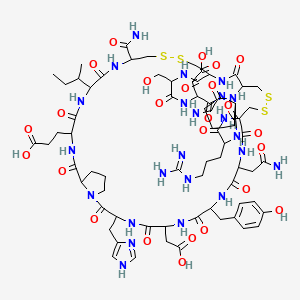
![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)


